5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
説明
This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused tricyclic core with a pyrimidine ring adjacent to a quinoline moiety. The structure is substituted at the 5-position with a 4-(dimethylamino)phenyl group, at the 1-position with an ethyl group, and at the 8-position with two methyl groups.
特性
IUPAC Name |
5-[4-(dimethylamino)phenyl]-1-ethyl-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-6-27-20-19(21(29)25-22(27)30)17(13-7-9-14(10-8-13)26(4)5)18-15(24-20)11-23(2,3)12-16(18)28/h7-10,17,24H,6,11-12H2,1-5H3,(H,25,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJCINCFZJLOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)N(C)C)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
This compound belongs to the class of pyrimidine derivatives and exhibits a variety of functional groups that may contribute to its biological activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several key studies:
The mechanisms by which this compound exerts its anticancer effects include:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes G2/M phase arrest in various cancer cell lines, preventing cell division.
- Topoisomerase Inhibition : The compound interferes with topoisomerase II activity, which is critical for DNA replication and repair.
Study 1: In Vitro Efficacy Against Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that the compound exhibited an IC₅₀ value of 0.38 µM. The study reported that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and morphological changes indicative of cell death .
Study 2: Lung Cancer Cell Response
In experiments involving A549 lung cancer cells, the compound showed an IC₅₀ of 0.24 µM. The results indicated that it effectively induced G2/M phase arrest and inhibited cell proliferation .
Study 3: Mechanistic Insights in Leukemia
Research on K562 leukemia cells revealed an IC₅₀ value of 28.7 µM. The study highlighted that the compound's mechanism involved topoisomerase II inhibition, which is crucial for DNA strand separation during replication .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the pyrimidoquinoline structure. For instance, derivatives of pyrimido[5,4-b]quinolin-2,4-triones have demonstrated significant cytotoxicity against various cancer cell lines. In one study, a series of compounds were tested against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), showing promising IC50 values that indicate effective inhibition of cancer cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | 2.4 | |
| Compound B | MCF-7 | 0.38 | |
| Compound C | Colo205 | 15.01 |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Research has indicated that similar compounds exhibit COX-II inhibition and antioxidant properties. These effects are crucial in treating inflammatory diseases and conditions associated with oxidative stress .
Synthesis and Chemical Properties
The synthesis of this compound involves a one-pot reaction using starting materials such as 5-aminouracil and dimedone under microwave irradiation. This method not only simplifies the synthesis process but also enhances yield and purity . The structural confirmation is typically achieved through techniques like NMR spectroscopy and mass spectrometry.
Future Research Directions
Further research is necessary to explore the full therapeutic potential of 5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione. Potential areas include:
- In vivo studies to assess efficacy and safety in animal models.
- Mechanistic studies to elucidate specific molecular targets.
- Formulation development for enhanced bioavailability.
類似化合物との比較
Comparison with Structural Analogs
Pyrimido[4,5-b]quinoline derivatives exhibit diverse pharmacological and material properties depending on substituents. Below is a detailed comparison with key analogs:
Table 1: Structural and Physical Properties Comparison
Key Findings from Comparative Analysis
Substituent Effects on Solubility: Polar groups (e.g., hydroxyl in ) increase aqueous solubility, while alkyl/aryl groups (e.g., 4-methylphenyl in ) enhance lipophilicity. The dimethylamino group in the target compound likely improves membrane permeability due to its basicity .
Thermal Stability :
- High melting points (>300°C) are common in this family (), attributed to rigid fused-ring systems and intermolecular hydrogen bonding .
Synthetic Flexibility :
- Multicomponent reactions () allow modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Potential: While direct data on the target compound’s bioactivity is absent, structurally related compounds exhibit kinase inhibition () and epigenetic modulation (), suggesting plausible therapeutic avenues .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm substituent positioning and hydrogen bonding (e.g., aromatic protons at δ 7.21–7.34 ppm ).
- IR Spectroscopy : Detect functional groups (e.g., carbonyl stretches at 1695–1748 cm⁻¹ ).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z = 274 ).
- HPLC-PDA : Assess purity (>95% recommended for biological assays).
What mechanistic insights exist for the cyclization steps in pyrimidoquinoline core formation?
Advanced Research Question
Mechanistic studies using kinetic isotope effects (KIEs) or trapping intermediates (e.g., with D₂O) reveal whether cyclization proceeds via carbocation or radical pathways. For example, regioselectivity in similar compounds is attributed to steric hindrance and electronic effects of substituents (e.g., methyl groups directing ring closure ).
How should researchers address discrepancies in reported synthetic yields or spectroscopic data?
Advanced Research Question
- Replication Studies : Reproduce conditions with strict control of variables (e.g., humidity, reagent purity).
- Analytical Cross-Validation : Use multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability) to resolve conflicting NMR/IR assignments .
- Collaborative Benchmarking : Compare data across labs using standardized protocols (e.g., IUPAC guidelines) .
How can in vitro assays evaluate biological activity while accounting for physicochemical properties?
Advanced Research Question
- Solubility Screening : Use DMSO stock solutions with dilution in PBS (critical for hydrophobic compounds) .
- Cell-Based Assays : Optimize media pH and serum content to mimic physiological conditions.
- QSAR Modeling : Relate logP, polar surface area, and bioavailability to activity trends .
What advanced separation techniques improve purification of this compound?
Basic Research Question
- Flash Chromatography : Gradient elution (hexane:EtOAc) separates closely related impurities.
- Membrane Technologies : Nanofiltration removes low-MW byproducts .
- Crystallization Optimization : Solvent-antisolvent pairs (e.g., EtOH/H₂O) enhance crystal purity .
How do steric and electronic effects of substituents influence the compound’s stability?
Advanced Research Question
- Steric Effects : Bulky groups (e.g., 8,8-dimethyl) reduce conformational flexibility, enhancing thermal stability.
- Electronic Effects : Electron-donating groups (e.g., dimethylamino) increase electron density on the quinoline ring, affecting redox stability. Accelerated degradation studies (40°C/75% RH) quantify these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
